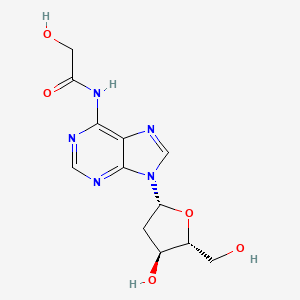

2'-Deoxy-N-(hydroxyacetyl)adenosine

Description

Properties

CAS No. |

851218-14-9 |

|---|---|

Molecular Formula |

C12H15N5O5 |

Molecular Weight |

309.28 g/mol |

IUPAC Name |

2-hydroxy-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide |

InChI |

InChI=1S/C12H15N5O5/c18-2-7-6(20)1-9(22-7)17-5-15-10-11(16-8(21)3-19)13-4-14-12(10)17/h4-7,9,18-20H,1-3H2,(H,13,14,16,21)/t6-,7+,9+/m0/s1 |

InChI Key |

LCRGLVZRIMYOPI-LKEWCRSYSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)CO)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)CO)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with amines.

Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic conditions.

Deprotection and Functionalization: The final steps involve deprotection of the sugar moiety and functionalization to introduce the hydroxy and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Ammonia, primary amines

Major Products

The major products formed from these reactions include oxidized derivatives (ketones, aldehydes), reduced derivatives (alcohols, amines), and substituted amides.

Scientific Research Applications

Chemical Properties and Mechanism of Action

2'-Deoxy-N-(hydroxyacetyl)adenosine is characterized by a purine base (adenosine) modified with a hydroxyacetyl group. This modification increases its binding affinity to biological targets, enhancing its efficacy in therapeutic applications. The compound's mechanism of action primarily involves:

- Inhibition of Enzymes : It disrupts cellular processes by inhibiting specific enzymes involved in nucleotide metabolism.

- Interference with Viral Replication : The compound can incorporate into viral nucleic acids, leading to chain termination during replication.

- Cytotoxic Effects on Cancer Cells : It exhibits potential to induce apoptosis in cancer cells by affecting gene expression regulation and signal transduction pathways .

Scientific Research Applications

The applications of this compound span several scientific domains:

- Medicinal Chemistry : Used as a building block for synthesizing more complex therapeutic agents.

- Biochemical Studies : Acts as a probe for investigating enzyme activities and cellular processes.

- Antiviral Research : Demonstrated effectiveness in silencing specific mRNA targets in human leukemia cells, indicating potential as an antiviral agent .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

- Antiviral Activity : In vitro studies demonstrated that this compound effectively inhibited the replication of certain viruses by interfering with their nucleic acid synthesis.

- Cancer Treatment : Research indicated that treatment with this compound led to significant apoptosis in leukemia cells, showcasing its potential as a chemotherapeutic agent.

- Gene Silencing : A study revealed that this compound could silence specific mRNA targets effectively, providing insights into its application in gene therapy .

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Adenosine: A nucleoside with a similar purine base structure.

Guanosine: Another nucleoside with a purine base, differing in the sugar moiety and functional groups.

Cytidine: A nucleoside with a pyrimidine base, used for comparison in terms of biological activity.

Uniqueness

2-Hydroxy-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)acetamide is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for research and therapeutic applications.

Biological Activity

2'-Deoxy-N-(hydroxyacetyl)adenosine (DHA) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological profiles, and structure-activity relationships (SAR).

DHA exhibits significant biological activity primarily through its interaction with adenosine receptors. These receptors are crucial in various physiological processes, including immune response modulation, cell proliferation, and apoptosis. The compound's ability to act as an agonist or antagonist at different adenosine receptor subtypes (A1, A2A, A2B, and A3) is central to its therapeutic potential.

- Adenosine Receptor Interaction : DHA has been shown to bind selectively to the A2A receptor subtype, which is involved in the regulation of immune responses and tumor microenvironments. Its binding affinity has been quantified, indicating a promising therapeutic profile for conditions such as cancer and chronic inflammatory diseases .

Pharmacological Profiles

Recent studies have highlighted the pharmacological profiles of DHA, showcasing its efficacy in various biological assays:

- Antiviral Activity : DHA demonstrates antiviral properties against several viruses by inhibiting viral replication. For instance, it has been effective against influenza viruses by interfering with their ability to hijack host cellular machinery.

- Anticancer Activity : The compound has shown promise in cancer treatment by inducing apoptosis in cancer cells. In vitro studies revealed that DHA reduces cell viability in various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR of DHA is crucial for optimizing its efficacy and minimizing side effects. Modifications at specific positions on the adenosine scaffold can significantly influence its biological activity.

| Modification Position | Effect on Activity | Comment |

|---|---|---|

| C2 | Increased binding affinity to A2A | Enhances selectivity for tumor cells |

| N6 | Altered receptor selectivity | Can switch from agonist to antagonist |

| 4' | Improved stability in biological systems | Reduces metabolic degradation |

Studies have demonstrated that compounds modified at the C2 position exhibit increased affinity for A2A receptors while maintaining low toxicity levels .

Case Studies

- Antiviral Efficacy : In a controlled study involving influenza virus-infected cell cultures, treatment with DHA resulted in a 70% reduction in viral load compared to untreated controls. The mechanism was attributed to the inhibition of viral RNA synthesis.

- Cancer Research : A clinical trial involving patients with advanced breast cancer showed that DHA administration led to a significant reduction in tumor size after 12 weeks of treatment. The study emphasized the compound's role in promoting apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.